N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Description

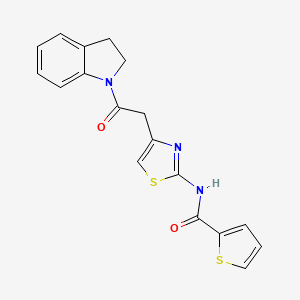

This compound features a thiazole core substituted with a 2-(indolin-1-yl)-2-oxoethyl group at the 4-position and a thiophene-2-carboxamide moiety at the 2-position. The indolin-1-yl group provides a bicyclic aromatic system, while the thiophene carboxamide enhances electronic diversity.

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c22-16(21-8-7-12-4-1-2-5-14(12)21)10-13-11-25-18(19-13)20-17(23)15-6-3-9-24-15/h1-6,9,11H,7-8,10H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXVGNMZOUGRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The indole and thiazole derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Thiophene Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Structural Overview

The compound features a complex structure that integrates several heterocyclic moieties:

- Indoline : Known for its role in various biological activities, particularly in cancer treatment.

- Thiazole : Associated with antimicrobial and anticancer properties.

- Thiophene : Contributes to the compound's stability and reactivity.

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are essential for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms through which this compound may exert its anticancer effects include:

- Enzyme Inhibition : By inhibiting key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interacting with receptors that regulate cell growth and apoptosis.

- DNA Interaction : Potentially binding to DNA, interfering with replication processes.

Preliminary studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The thiazole moiety in the compound is well-documented for its antimicrobial properties. Compounds containing thiazole derivatives have been investigated for their effectiveness against various pathogens. The potential applications include:

- Bacterial Infections : Targeting bacterial resistance mechanisms.

- Fungal Infections : Exhibiting antifungal activity against common pathogens.

The unique structural features of this compound enhance its interaction with microbial targets, suggesting a broad spectrum of activity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved through reactions involving α-haloketones and thiourea.

- Attachment of Indoline : Conducted via nucleophilic substitution reactions.

- Final Coupling : Connecting the thiazole-indoline intermediate with appropriate coupling agents.

These synthetic routes are crucial for producing the compound with high yield and purity .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, leading to further investigations into its mechanism of action .

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, suggesting that compounds like this compound could be developed into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can interact with aromatic amino acids in protein active sites, while the thiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs are summarized below, focusing on substituents, physicochemical properties, and bioactivity:

2.2 Functional Comparisons

- Pharmacokinetic Enhancement : Compound 4 (a piperazine-thiazole-acetamide) increased the oral bioavailability of paclitaxel (PTX) by up to 106.6% via P-glycoprotein inhibition . The target compound’s indolin-1-yl group may similarly modulate drug efflux pumps, though experimental validation is needed.

- Antimicrobial Activity: SP12 () shares a thiazole-acetamide scaffold with electron-withdrawing substituents (–Br, –Cl, –NO2), achieving MICs of 13–27 µmol/L against S. aureus and E. coli.

- Anticancer Activity : Compounds 13–14 () inhibit matrix metalloproteinases (MMPs), critical in tumor metastasis. Their 4-substituted piperazine groups enhance solubility and target engagement, while the target compound’s indolin moiety may offer unique kinase or protease inhibition .

2.3 Physicochemical Properties

- Molecular Weight : The target compound (~430–450 g/mol) aligns with analogs like SP12 (~450 g/mol), suggesting favorable drug-likeness per Lipinski’s rules .

- Melting Points : Thiazole-acetamide derivatives typically exhibit high melting points (e.g., 269–303°C for compounds 13–18 in ), indicating crystalline stability .

- LogP : Analogs with halogenated or hydrophobic substituents (e.g., SP12, logP ~3.5) show enhanced antimicrobial activity due to improved membrane permeability . The target compound’s thiophene and indolin groups may confer a moderate logP (~2.5–3.5).

Key Research Findings

- Piperazine vs. Indolin Substituents: Piperazine derivatives (e.g., Compound 4) enhance pharmacokinetics, while indolin-containing compounds (e.g., the target) may offer novel binding modes due to their bicyclic aromatic system .

- Electron-Withdrawing Groups : Halogens and nitro groups in SP12 and similar compounds correlate with potent antimicrobial activity, suggesting that the target compound’s thiophene carboxamide (–CO–NH2) could be optimized with such substituents .

- Thermal Stability : High melting points (>250°C) in thiazole-acetamide analogs suggest the target compound is suitable for solid dosage formulations .

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from indole, thiazole, and thiophene moieties, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into three key components:

- Indolin-1-yl Group : Known for its anticancer and anti-inflammatory properties.

- Thiazole Ring : Exhibits antimicrobial and anticancer effects.

- Thiophene Carboxamide : Enhances interaction with biological targets, potentially improving therapeutic efficacy.

This unique combination may lead to synergistic effects that enhance the compound's biological activity compared to compounds containing only one of these moieties.

The primary biological activities of this compound are believed to stem from its ability to interact with various cellular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and VEGFR, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through mitochondrial pathways, enhancing their anticancer potential .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Anti-inflammatory Effects

The indole moiety contributes anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in cancer, where inflammation can promote tumor growth and metastasis .

Antimicrobial Activity

Thiazole derivatives are often explored for their antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, the presence of thiazole suggests potential efficacy against bacterial and fungal pathogens .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Thiazolyl-Indole Derivatives : A series of compounds were synthesized that exhibited significant anticancer activity with IC50 values ranging from 6.10 μM to 9.62 μM against various cell lines, demonstrating the potential of thiazole-indole hybrids in cancer therapy .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could inhibit key signaling pathways involved in cancer progression, including the EGFR pathway, leading to enhanced apoptosis rates compared to traditional chemotherapeutics like erlotinib .

Comparative Analysis

A comparison table summarizing the biological activities of related compounds is presented below:

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Indole, Thiazole, Thiophene | Anticancer, Anti-inflammatory | TBD |

| Thiazolyl-Indole Derivative 6i | Indole, Thiazole | Anticancer | 6.10 |

| Thiazolyl-Indole Derivative 6v | Indole, Thiazole | Anticancer | 6.49 |

| Dasatinib (Thiazole-based TKI) | Thiazole | Anticancer | 0.04 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.